molecular formula C11H24N2 B1586714 1-Heptylpiperazine CAS No. 82502-77-0

1-Heptylpiperazine

Cat. No. B1586714
CAS RN: 82502-77-0
M. Wt: 184.32 g/mol
InChI Key: GFFSNSPNXPELQE-UHFFFAOYSA-N
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Description

1-Heptylpiperazine (1-HP) is a chemical compound that belongs to the class of piperazine derivatives. It is a seven-membered heterocyclic compound that is widely used in scientific research. 1-HP has been found to exhibit various pharmacological activities, including antitumor, antiviral, and antimicrobial effects.

Scientific Research Applications

Drug Discovery

Piperazine, which includes 1-Heptylpiperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

Medicinal Chemistry

Piperazine is widely used in medicinal chemistry . The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

C–H Functionalization

Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new possibilities for the synthesis of functionalized piperazines .

Anxiolytic Properties

Piperazine is prevalent in diverse pharmacological agents with anxiolytic properties . This makes it a valuable compound in the development of treatments for anxiety disorders .

Antiviral Properties

Piperazine also has antiviral properties . This makes it a key component in the development of antiviral drugs .

Cardioprotective Properties

Piperazine is used in the development of cardioprotective drugs . This is due to its ability to protect the heart from damage .

Anticancer Properties

Piperazine-containing hybrid heterocycles have been highlighted for their anticancer applications . Several patents have been approved for the anticancer activity of piperazine heterocycles .

Antidepressant Properties

Piperazine is prevalent in pharmacological agents with antidepressant properties . This makes it a valuable compound in the development of treatments for depression .

properties

IUPAC Name

1-heptylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-3-4-5-6-9-13-10-7-12-8-11-13/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFSNSPNXPELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371414
Record name 1-Heptylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82502-77-0
Record name 1-Heptylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82502-77-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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